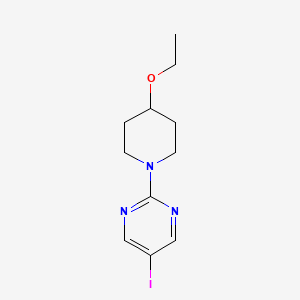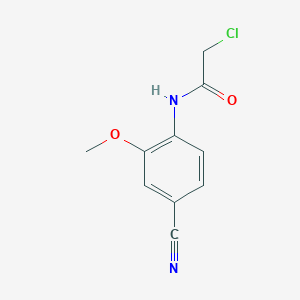
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide is an organic compound that features a piperazine ring substituted with a 3-bromo-5-methylbenzoyl group and an ethylcarboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:
Formation of 3-bromo-5-methylbenzoic acid: This can be achieved by bromination of 5-methylbenzoic acid using bromine in the presence of a catalyst.
Coupling with piperazine: The 3-bromo-5-methylbenzoic acid is then coupled with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate 3-bromo-5-methylbenzoylpiperazine.
Introduction of the ethylcarboxamide group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the benzoyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation or reduction under appropriate conditions, potentially altering the functional groups present.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
Oxidation reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products will vary depending on the nucleophile used, but could include derivatives with different functional groups replacing the bromine atom.
Oxidation and reduction reactions: Products will depend on the specific conditions and reagents used, potentially leading to the formation of alcohols, ketones, or other functional groups.
科学的研究の応用
Medicinal chemistry: The compound could be explored for its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific receptors or enzymes.
Materials science: Its unique structure may make it useful in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Biological research: The compound could be used as a tool to study biological processes, particularly those involving piperazine derivatives.
作用機序
The mechanism of action of 4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with specific molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require detailed biochemical studies to elucidate.
類似化合物との比較
Similar Compounds
4-(3-bromo-5-methylbenzoyl)piperazine: Lacks the ethylcarboxamide group, which may affect its reactivity and applications.
N-ethylpiperazine-1-carboxamide:
特性
IUPAC Name |
4-(3-bromo-5-methylbenzoyl)-N-ethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-3-17-15(21)19-6-4-18(5-7-19)14(20)12-8-11(2)9-13(16)10-12/h8-10H,3-7H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTHTONJKAGTHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C(=O)C2=CC(=CC(=C2)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(5-bromopyridin-3-yl)methyl]-2-iodoaniline](/img/structure/B6632194.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-methylsulfonylethanamine](/img/structure/B6632200.png)
![N-[(5-bromopyridin-3-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B6632208.png)


![4-[1-[(5-Iodopyrimidin-2-yl)amino]ethyl]benzonitrile](/img/structure/B6632235.png)




![2-[3-[(4-Chloro-2-methylphenyl)methylamino]phenoxy]acetamide](/img/structure/B6632287.png)
![2-[(4-chloro-2-methylphenyl)methylamino]-N,N-dimethylacetamide](/img/structure/B6632292.png)
![N-[(4-chloro-2-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine](/img/structure/B6632293.png)
![2-chloro-5-[[(2S)-oxolane-2-carbonyl]amino]benzoic acid](/img/structure/B6632302.png)
